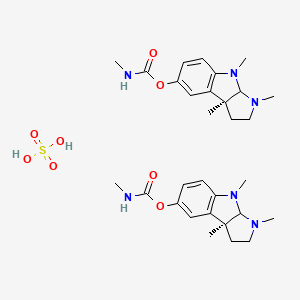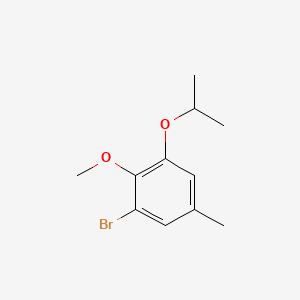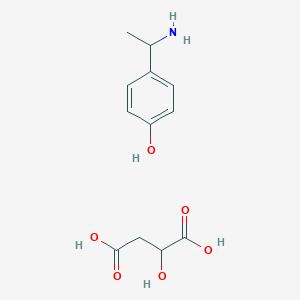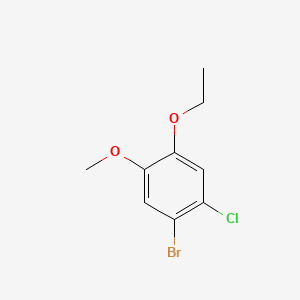
Physostigmine (hemisulfate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Physostigmine (hemisulfate) can be synthesized through several routes. One common method involves the reaction of physostigmine with sulfuric acid to form the hemisulfate salt . Industrial production methods typically involve the extraction of physostigmine from natural sources, followed by purification and conversion to the hemisulfate form .
Análisis De Reacciones Químicas
Physostigmine (hemisulfate) undergoes various chemical reactions, including:
Oxidation: Physostigmine can be oxidized to form eseroline.
Reduction: Reduction reactions can convert physostigmine to its reduced form.
Substitution: Physostigmine can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions include eseroline and other derivatives .
Aplicaciones Científicas De Investigación
Physostigmine (hemisulfate) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: Physostigmine is used to study cholinergic neurotransmission and its effects on the nervous system.
Medicine: It is used to treat glaucoma, anticholinergic poisoning, and other conditions.
Industry: Physostigmine is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Physostigmine (hemisulfate) exerts its effects by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine . By interfering with the metabolism of acetylcholine, physostigmine increases the concentration of acetylcholine at cholinergic synapses, stimulating both nicotinic and muscarinic receptors . This mechanism allows physostigmine to reverse both central and peripheral anticholinergic effects .
Comparación Con Compuestos Similares
Physostigmine (hemisulfate) can be compared with other cholinesterase inhibitors such as:
Neostigmine: Unlike physostigmine, neostigmine does not readily cross the blood-brain barrier.
Pyridostigmine: Similar to neostigmine, pyridostigmine is used clinically but does not easily enter the brain.
Rivastigmine: This compound is used to treat Alzheimer’s disease and has a similar mechanism of action to physostigmine.
Physostigmine’s ability to cross the blood-brain barrier and its effectiveness in treating central nervous system conditions make it unique among cholinesterase inhibitors .
Propiedades
Fórmula molecular |
C30H44N6O8S |
|---|---|
Peso molecular |
648.8 g/mol |
Nombre IUPAC |
[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;sulfuric acid |
InChI |
InChI=1S/2C15H21N3O2.H2O4S/c2*1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;1-5(2,3)4/h2*5-6,9,13H,7-8H2,1-4H3,(H,16,19);(H2,1,2,3,4)/t2*13?,15-;/m00./s1 |
Clave InChI |
YYBNDIVPHIWTPK-MWVHCQAOSA-N |
SMILES isomérico |
C[C@@]12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C[C@@]12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.OS(=O)(=O)O |
SMILES canónico |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S)-1-oxa-7-azaspiro[4.4]nonane](/img/structure/B14779722.png)


![6-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-3-carboxamide](/img/structure/B14779746.png)

![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid](/img/structure/B14779771.png)
![(2R,4S)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14779776.png)
![2-(Methylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14779784.png)

![2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14779802.png)

![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)-](/img/structure/B14779816.png)


